Iodobenzene-13C6
Overview
Description
Iodobenzene-13C6 is a stable isotope of iodobenzene . It has a molecular weight of 209.96 and a molecular formula of (13C)6H5I . It is used for the preparation of uniformly labeled 13C polychlorobiphenyl (PCB) standard .
Synthesis Analysis
Iodobenzene can be synthesized by performing the Diazotization Reaction with aniline in a chemistry lab . The amine functional group is initially diazotized using hydrochloric acid and sodium nitrite as catalysts. The resulting phenyldiazonium chloride is treated with potassium iodide, producing nitrogen gas. The substance is purified through steam distillation .
Molecular Structure Analysis
The linear formula of Iodobenzene-13C6 is (13C)6H5I . It has a molecular weight of 209.96 .
Chemical Reactions Analysis
Iodobenzene is more reactive than bromobenzene or chlorobenzene because the bond between C and I is weaker than the bond between C and either bromine or chlorine . Iodobenzene and magnesium are all that are required to manufacture Grignard reagent, also known as phenyl magnesium iodide .
Physical And Chemical Properties Analysis
Iodobenzene-13C6 is a solid substance . It has a boiling point of 188 °C (lit.) and a melting point of -29 °C (lit.) . The density of Iodobenzene-13C6 is 1.876 g/mL at 25 °C .
Scientific Research Applications
Stable Isotope Analysis in Clinical Research
Stable isotopes, including 13C-labelled compounds, have been increasingly utilized in clinical science due to their safety and applicability to clinical problems. Iodobenzene-13C6, as part of this group, offers valuable insights into metabolic processes and the tracing of chemical pathways in clinical research. The use of 13C, along with other stable isotopes like 2H and 15N, in labelled compounds has facilitated a deeper understanding of various metabolic studies, highlighting the scientific advantages of stable isotopes in enhancing patient safety and research applicability (Halliday & Rennie, 1982).
13C Tracer Technique for Terrestrial Carbon Pools
The carbon-13 tracer technique has been effectively used for characterizing terrestrial carbon pools, providing a method to trace carbon fluxes from plants to soil organisms. This approach has enabled researchers to quantify carbon flux from photosynthate into roots, soil microbial populations, and soil respiration, offering a comprehensive picture of carbon cycling within ecosystems. The application of 13C-labeled compounds such as iodobenzene-13C6 could enhance the understanding of these processes, demonstrating the significant role of stable isotopes in ecological research (Liu, Clapp, & Cheng, 1997).
Environmental Remediation and Pollutant Detection
Iodobenzene-13C6 and similar compounds can be crucial in environmental science, especially in the study of pollutant dynamics and remediation processes. The specificity and stability of iodobenzene-13C6 allow for precise tracing of pollutants in environmental matrices, aiding in the identification of pollution sources and the evaluation of remediation strategies. This application underscores the importance of iodobenzene-13C6 and related stable isotope-labelled compounds in addressing environmental challenges (Phanthuwongpakdee, Babel, & Kaneko, 2020).
Advances in Nuclear Medicine
In nuclear medicine, the use of isotopes like iodobenzene-13C6 contributes to the development of diagnostic and therapeutic agents. Compounds labeled with 13C or other isotopes play a key role in imaging and therapy, particularly in the context of neuroendocrine tumors and cardiovascular diseases. These applications highlight the critical role of stable isotopes in advancing medical diagnostics and therapeutic solutions, offering precise mechanisms for disease detection and management (Hoefnagel, 1994).
Safety And Hazards
When handling Iodobenzene-13C6, it is advised to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn .
Relevant Papers
Several papers have been published on Iodobenzene-13C6. One paper presents high-resolution, synchrotron-excited photoelectron spectra (PES) and vacuum ultraviolet (VUV) absorption spectra of iodobenzene . Another paper provides mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis .
properties
IUPAC Name |
iodo(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675977 | |
Record name | 1-Iodo(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.964 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodobenzene-13C6 | |
CAS RN |
104130-35-0 | |
Record name | 1-Iodo(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104130-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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